2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Overview
Description
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propenoic acid moiety. It is known for its potential biological activities and is of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Result of Action
It has been used in the synthesis of dye-sensitized solar cells (dsscs), where it acts as a sensitizer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid . For instance, it is recommended to store the compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Cyano-3-(4-oxo-3-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid: Lacks the methoxy group.
2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the hydroxy group.
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid: Contains an additional hydroxy group.
Uniqueness
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399193 | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72791-61-8 | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.